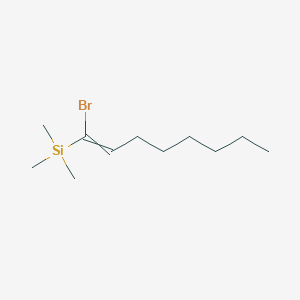
(1-Bromooct-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromine atom, an octenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-octenyl magnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction proceeds as follows:
1-Octenyl magnesium bromide+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Bromooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the octenyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen bromide are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution Reactions: Products include (1-Hydroxyoct-1-en-1-yl)(trimethyl)silane or (1-Alkoxyoct-1-en-1-yl)(trimethyl)silane.
Addition Reactions: Products include 1,2-dibromo derivatives or bromoalkanes.
Reduction Reactions: Products include octane or octene derivatives.
Scientific Research Applications
(1-Bromooct-1-en-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of silicon-containing polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Bromooct-1-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the octenyl group are key sites for chemical reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- (1-Bromovinyl)trimethylsilane
- (1-Bromomethyl)cyclopropyl(trimethyl)silane
- Bromotrimethylsilane
Uniqueness
(1-Bromooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of the octenyl group, which provides additional reactivity and versatility compared to simpler bromosilanes. The combination of the bromine atom and the trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
168558-90-5 |
|---|---|
Molecular Formula |
C11H23BrSi |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-bromooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23BrSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
JBSPMVUKKAURAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C([Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
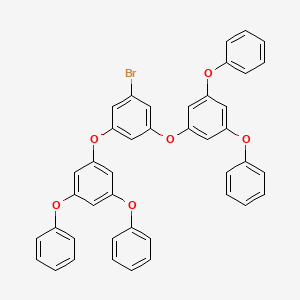
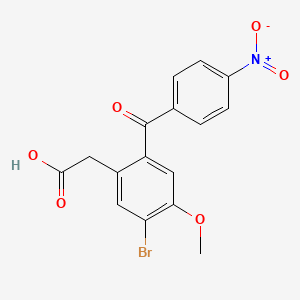
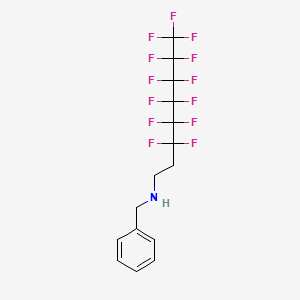
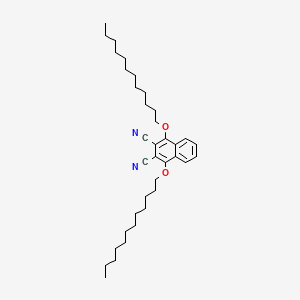
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
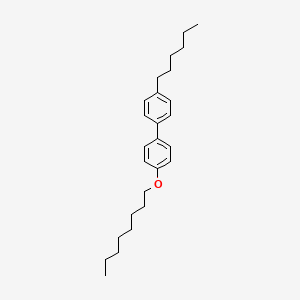

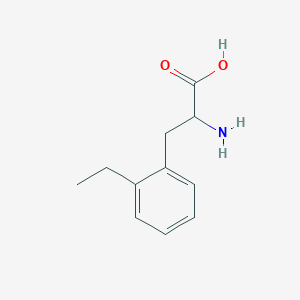
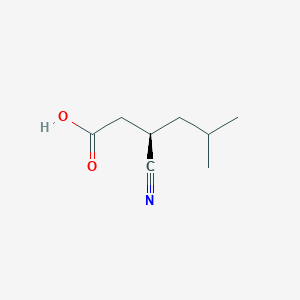
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
